Complement C1s Inhibition: Potency Difference vs. Benzamidine and 3-Aminobenzamidine
3-Nitrobenzamidine hydrochloride demonstrates a significantly higher Ki value against complement C1s compared to benzamidine hydrochloride hydrate and 3-aminobenzenecarboximidamide, indicating lower potency at this target .
| Evidence Dimension | Inhibition constant (Ki) against complement C1s |
|---|---|
| Target Compound Data | Ki = 501,187.23 nM (assay 1) and 1,995,262.31 nM (assay 2) |
| Comparator Or Baseline | Benzamidine hydrochloride hydrate: Ki = 31,622.78 nM and 630,957.34 nM; 3-Aminobenzenecarboximidamide: Ki = 251,188.64 nM and 630,957.34 nM |
| Quantified Difference | 3-Nitrobenzamidine hydrochloride exhibits a ~16-fold higher Ki than benzamidine in assay 1 (501,187.23 nM vs 31,622.78 nM), and a ~2-fold higher Ki than 3-aminobenzenecarboximidamide in assay 1 (501,187.23 nM vs 251,188.64 nM). |
| Conditions | Complement C1s enzyme inhibition assay; values represent two independent assay conditions . |
Why This Matters
The distinct Ki profile allows researchers to select 3-Nitrobenzamidine hydrochloride for experiments where a weaker C1s inhibitor is required to avoid complete pathway shutdown, or as a control to benchmark more potent inhibitors.
